molecular formula C22H23N3O4 B2438780 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide CAS No. 899740-07-9

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Cat. No. B2438780
CAS RN: 899740-07-9
M. Wt: 393.443
InChI Key: SINCXKSZHIMIMM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a pyridazine ring (a six-membered ring with two nitrogen atoms), an acetamide group (an acetic acid derivative), and a phenethyl group (a two-carbon chain attached to a benzene ring). The presence of dimethoxyphenyl groups suggests that there are benzene rings with two methoxy (OCH3) substituents .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. It’s important to handle all chemicals with appropriate safety precautions. In general, avoid inhaling chemical dust, and wear protective clothing when handling chemicals .

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .

Mode of Action

The compound acts as a partial agonist at its primary targets . This means it binds to these receptors and partially activates them, leading to a response that is less than the maximum response achievable at these receptors .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin signaling pathway, which has downstream effects on mood, cognition, and other neurological functions . Oxidative deamination results in the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

The compound’s onset of action when taken orally is between20 and 40 minutes , and its elimination half-life is 2.48 ± 3.20 hours . The duration of action varies between 4 and 12 hours depending on the route of administration .

Result of Action

Its interaction with serotonin receptors suggests it may have effects on mood and cognition .

Action Environment

Factors such as the individual’s physiological state, the presence of other drugs or substances, and the route of administration could potentially influence its effects .

properties

IUPAC Name

2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-17-8-10-20(29-2)18(14-17)19-9-11-22(27)25(24-19)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINCXKSZHIMIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

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